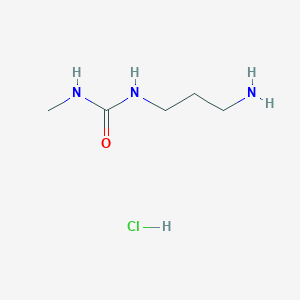

1-(3-Aminopropyl)-3-methylurea;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns . A novel strategy reported involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst .

Molecular Structure Analysis

While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy .

Physical And Chemical Properties Analysis

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a clear/colourless liquid miscible in water. It is a non-flammable liquid and a corrosive product .

Scientific Research Applications

Chemical Synthesis and Functionalization

In chemical synthesis, compounds like "1-(3-Aminopropyl)-3-methylurea hydrochloride" often serve as intermediates or building blocks. For example, the study by Paik and Kim (1968) on protein methylase I demonstrates the role of methylurea derivatives in post-translational modifications of proteins, highlighting the importance of such compounds in understanding and manipulating protein functions (Paik & Kim, 1968).

Biomedical Research

In biomedical research, compounds structurally related to "1-(3-Aminopropyl)-3-methylurea hydrochloride" have been explored for their therapeutic potential. For instance, Spielman and Richards (1946) investigated 1‐acyl‐3‐aminomethylureas for their analgesic effects, although they noted undesirable side effects in clinical trials (Spielman & Richards, 1946). This indicates the interest in exploring the pharmacological properties of urea derivatives.

Materials Science

In materials science, the modification of surfaces with aminosilanes, which share functional groups with "1-(3-Aminopropyl)-3-methylurea hydrochloride," has been studied for improving hydrolytic stability and functionality. Smith and Chen (2008) addressed the issue of losing surface functionality derived from aminosilanes on silica surfaces, which is relevant for developing stable and functional materials (Smith & Chen, 2008).

Safety and Hazards

Future Directions

Urinary stent coatings are a strategy to tackle certain complications associated with the use of biomaterials. The latest innovations in surface coatings focused on the prevention of those problems, thus reducing further costs with treatments . In the light of current knowledge regarding biofilm formation mechanisms, coating solutions can be divided, according to its purpose, in anti-adhesive coatings and bactericidal coatings .

Mechanism of Action

Target of Action

Similar compounds such as 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione have been found to target 3-phosphoinositide-dependent protein kinase 1 .

Mode of Action

It’s worth noting that similar compounds like nintedanib, a tyrosine kinase inhibitor, inhibit multiple signaling receptors, including endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr), ultimately inhibiting fibroblast proliferation and differentiation .

Biochemical Pathways

Related compounds like polyamines have been found to regulate various biological processes, such as ca2+, na+, k±atpase, thus maintaining membrane potential and controlling intracellular ph and volume .

Pharmacokinetics

Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .

Result of Action

Similar compounds like nintedanib have been studied widely for other ailments like cancers and hepatic fibrosis, apart from lung disorders .

Action Environment

It’s worth noting that the action of similar compounds like (3-aminopropyl)triethoxysilane can be influenced by the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

properties

IUPAC Name |

1-(3-aminopropyl)-3-methylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-7-5(9)8-4-2-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQYJSRRFCGFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-3-methylurea;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)